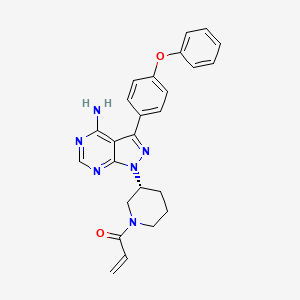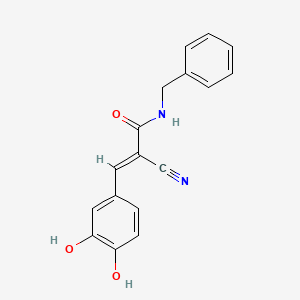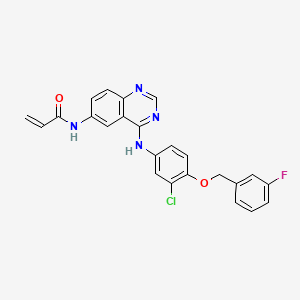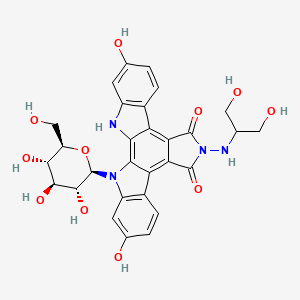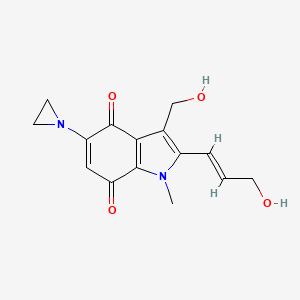
Apaziquone
Descripción general
Descripción
Apaziquone, also known as EO9 and Qapzola, is a small molecule that has been investigated for the treatment of bladder cancer . It is a member of indoles .
Synthesis Analysis
Apaziquone was first synthesized at the University of Amsterdam in 1987 . It was developed as one of a series of derivatives of mitomycin C .Molecular Structure Analysis
Apaziquone is an indolequinone that has three active centers: an aziridinyl group at C5, a vinylic group at C2, and others . Its molecular formula is C15H16N2O4 .Chemical Reactions Analysis
Apaziquone is a prodrug that is activated to DNA damaging species by oxidoreductases, particularly NQO1 . The quinone nucleus of apaziquone is reduced by NAD(P)H dependent one electron oxidoreductases such as cytochrome P450 reductase to a semiquinone radical which redox cycles back to the parent quinone .Physical And Chemical Properties Analysis
Apaziquone has a molecular weight of 288.30 g/mol . It is a member of indoles .Aplicaciones Científicas De Investigación
Summary of the Application
Apaziquone, a pro-drug belonging to a class of anti-cancer agents called bioreductive alkylating agents, has shown potential in the treatment of Oral Squamous Cell Carcinoma (OSCC). It has been found to inhibit cell proliferation and induce apoptosis in OSCC cells .
Methods of Application
In the study, Apaziquone was applied to OSCC cells in vitro. The treatment led to increased activation of Caspase 9 and Caspase 3, and Poly (ADP ribose) polymerase (PARP) cleavage, suggesting the induction of apoptosis by Apaziquone in oral cancer cells .
Results or Outcomes
Apaziquone treatment significantly reduced oral tumor xenograft volume in immunocompromised NOD/SCID/Crl mice without causing apparent toxicity to normal tissues .
2. Non-Muscle Invasive Bladder Cancer Treatment
Summary of the Application
Apaziquone, also known as EO9, is a prodrug that is activated to DNA damaging species by oxidoreductases (particularly NQO1) and has the ability to kill aerobic and/or hypoxic cancer cells. It has shown good anti-cancer activity against NMIBC when administered intravesically .
Methods of Application
Apaziquone was administered intravesically to marker lesions in patients with NMIBC. Despite its poor pharmacokinetic properties contributing to its failure in phase II clinical trials when administered intravenously, these properties were ideal for loco-regional therapies .
3. Prostate Cancer Treatment
Summary of the Application
Apaziquone, also known as EO9, is a prodrug that is activated to DNA damaging species by oxidoreductases (particularly NQO1) and has the ability to kill aerobic and/or hypoxic cancer cells. It has shown good anti-cancer activity against prostate cancer when administered intravenously .
Methods of Application
In the study, Apaziquone was applied to prostate cancer cells in vitro. The treatment led to increased activation of Caspase 9 and Caspase 3, and Poly (ADP ribose) polymerase (PARP) cleavage, suggesting the induction of apoptosis by Apaziquone in prostate cancer cells .
Results or Outcomes
Apaziquone treatment significantly reduced prostate tumor volume in immunocompromised NOD/SCID/Crl mice without causing apparent toxicity to normal tissues .
4. Breast Cancer Treatment
Summary of the Application
Apaziquone, also known as EO9, is a prodrug that is activated to DNA damaging species by oxidoreductases (particularly NQO1) and has the ability to kill aerobic and/or hypoxic cancer cells. It has shown good anti-cancer activity against breast cancer when administered intravenously .
Methods of Application
In the study, Apaziquone was applied to breast cancer cells in vitro. The treatment led to increased activation of Caspase 9 and Caspase 3, and Poly (ADP ribose) polymerase (PARP) cleavage, suggesting the induction of apoptosis by Apaziquone in breast cancer cells .
Results or Outcomes
Apaziquone treatment significantly reduced breast tumor volume in immunocompromised NOD/SCID/Crl mice without causing apparent toxicity to normal tissues .
5. Ovarian Cancer Treatment
Summary of the Application
Apaziquone, also known as EO9, is a prodrug that is activated to DNA damaging species by oxidoreductases (particularly NQO1) and has the ability to kill aerobic and/or hypoxic cancer cells. It has shown good anti-cancer activity against ovarian cancer when administered intravenously .
Methods of Application
In the study, Apaziquone was applied to ovarian cancer cells in vitro. The treatment led to increased activation of Caspase 9 and Caspase 3, and Poly (ADP ribose) polymerase (PARP) cleavage, suggesting the induction of apoptosis by Apaziquone in ovarian cancer cells .
Results or Outcomes
Apaziquone treatment significantly reduced ovarian tumor volume in immunocompromised NOD/SCID/Crl mice without causing apparent toxicity to normal tissues .
6. Cervical Cancer Treatment
Summary of the Application
Apaziquone, also known as EO9, is a prodrug that is activated to DNA damaging species by oxidoreductases (particularly NQO1) and has the ability to kill aerobic and/or hypoxic cancer cells. It has shown good anti-cancer activity against cervical cancer when administered intravenously .
Methods of Application
In the study, Apaziquone was applied to cervical cancer cells in vitro. The treatment led to increased activation of Caspase 9 and Caspase 3, and Poly (ADP ribose) polymerase (PARP) cleavage, suggesting the induction of apoptosis by Apaziquone in cervical cancer cells .
Results or Outcomes
Apaziquone treatment significantly reduced cervical tumor volume in immunocompromised NOD/SCID/Crl mice without causing apparent toxicity to normal tissues .
Propiedades
IUPAC Name |
5-(aziridin-1-yl)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h2-3,7,18-19H,4-6,8H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPOCMVWFLDDLZ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869587 | |
| Record name | Apaziquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apaziquone | |
CAS RN |
114560-48-4 | |
| Record name | Apaziquone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114560-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apaziquone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114560484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apaziquone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12593 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apaziquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APAZIQUONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H464ZO600O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



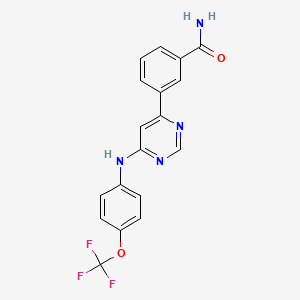
![4-methyl-3-(1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide](/img/structure/B1684431.png)
![6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1684432.png)
![6-(2,6-Dichlorophenyl)-2-[(4-Fluoro-3-Methylphenyl)amino]-8-Methylpyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B1684433.png)
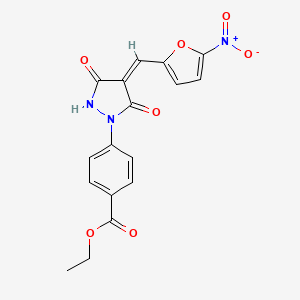
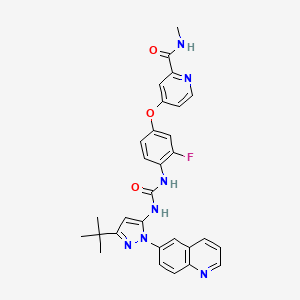
![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)
